

# Comparison Guide 1: WIN 35,428 vs. Cocaine (Dopamine Reuptake Inhibitors)

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Compound of Interest			
Compound Name:	Win 47338		
Cat. No.:	B130312	Get Quote	

WIN 35,428 (also known as  $\beta$ -CFT) is a phenyltropane-based dopamine reuptake inhibitor (DRI) that is structurally related to cocaine. It is a stimulant drug used in scientific research to study the dopamine transporter (DAT).

**Ouantitative Data Comparison** 

Parameter	WIN 35,428	Cocaine	Reference
Potency (Dopamine Transporter Binding Affinity, Ki in nM)	~3.2	~200-300	[1][2]
Potency (Self- Administration Satiety Threshold in µmol/kg)	0.87	6.10	[3]
Duration of Action (Elimination Half-life in rats, min)	69.4	11.1	[3]
Relative Potency to Cocaine	3-10x more potent	1x	[4]
Relative Duration of Action to Cocaine	~7x longer	1x	[4]



#### **Experimental Protocols**

In Vivo Binding Competition Assay (adapted from[5])

- Objective: To determine the in vivo occupancy of dopamine transporter sites by a test compound (e.g., cocaine, mazindol) by measuring the displacement of a radiolabeled ligand (e.g., [3H]WIN 35,428).
- · Animal Model: Male Swiss-Webster mice.
- Procedure:
  - Mice are injected intravenously (i.v.) with the test compound (e.g., cocaine at 0.5 mg/kg).
  - At various time points after the test compound injection (e.g., 1, 5, 15, 30, and 60 minutes), mice are injected i.v. with [3H]WIN 35,428 (0.5 μCi).
  - A set of control mice receives only [3H]WIN 35,428.
  - 15 minutes after the [3H]WIN 35,428 injection, mice are euthanized, and the striatum and cerebellum are dissected.
  - Tissue samples are solubilized, and radioactivity is determined by liquid scintillation counting.
  - Specific binding is calculated as the difference between the radioactivity in the striatum (rich in DAT) and the cerebellum (low in DAT).
  - The percentage of receptor occupancy by the test compound at each time point is calculated by comparing the specific binding in the test group to the control group.

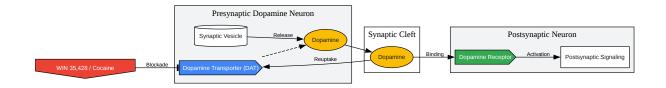
Self-Administration Paradigm (adapted from[3])

- Objective: To assess the reinforcing properties of a drug by allowing an animal to selfadminister it.
- Animal Model: Male Wistar rats with indwelling intravenous catheters.



- Apparatus: Operant conditioning chambers equipped with two levers.
- Procedure:
  - Rats are trained to press a lever for an intravenous infusion of the drug (e.g., cocaine or WIN 35,428). The other lever is inactive.
  - Once a stable pattern of self-administration is established, the dose of the drug can be varied across sessions.
  - The rate of responding and the amount of drug self-administered are recorded.
  - The inter-injection interval (the time between infusions) is measured as an indicator of the drug's duration of action and potency.

#### **Signaling Pathway & Experimental Workflow**



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Caption: Mechanism of action of WIN 35,428 and cocaine.

## Comparison Guide 2: Win 64338 (Bradykinin B2 Receptor Antagonist)

Win 64338 is a non-peptide, competitive antagonist of the bradykinin B2 receptor. It is used in research to investigate the role of the bradykinin system in various physiological and pathological processes.



**Ouantitative Data Comparison** 

Parameter	Win 64338	HOE 140 (Icatibant)	Reference
Binding Affinity (Ki at human B2 receptor, nM)	64	~0.5-1	[6]
Functional Antagonism (pA2 in guinea pig ileum)	8.2	~9-10	[6]
Receptor Selectivity	Selective for B2 over B1	Selective for B2	[6]

Note: HOE 140 (Icatibant) is a well-characterized peptide-based B2 receptor antagonist included for comparison.

### **Experimental Protocols**

Radioligand Binding Assay (adapted from[6])

- Objective: To determine the binding affinity of a compound to the bradykinin B2 receptor.
- Preparation: Membranes from cells expressing the human bradykinin B2 receptor (e.g., IMR-90 cells).
- Radioligand: [3H]-bradykinin.
- Procedure:
  - Cell membranes are incubated with a fixed concentration of [3H]-bradykinin and varying concentrations of the test compound (Win 64338).
  - The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.
  - The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.



- The radioactivity retained on the filters is measured by liquid scintillation counting.
- Non-specific binding is determined in the presence of a high concentration of unlabeled bradykinin.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Ileum Contractility Assay (adapted from[6])

- Objective: To assess the functional antagonist activity of a compound on bradykinin-induced smooth muscle contraction.
- Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.

#### Procedure:

- The tissue is allowed to equilibrate under a resting tension.
- Cumulative concentration-response curves to bradykinin are obtained by adding increasing concentrations of bradykinin to the organ bath and recording the resulting contractions.
- The tissue is then washed, and after a recovery period, it is incubated with a fixed concentration of the antagonist (Win 64338) for a specific duration.
- A second cumulative concentration-response curve to bradykinin is then generated in the presence of the antagonist.
- The degree of rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.



### **Signaling Pathway & Experimental Workflow**



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Caption: Bradykinin B2 receptor signaling and antagonism by Win 64338.

## Comparison Guide 3: Antiviral "Win" Compounds (Picornavirus Entry Inhibitors)

Several "Win" compounds, such as Win 52035, WIN 51711, and WIN 54954, are known for their antiviral activity against picornaviruses, which include rhinoviruses (common cold) and enteroviruses. These compounds are capsid-binding agents that prevent the uncoating of the viral RNA, thereby inhibiting viral replication.

## **Quantitative Data Comparison**



Compound	Virus	Assay	Potency (MIC or EC90 in μg/ml)	Reference
WIN 51711	9 Enteroviruses	Plaque Reduction	0.004 - 0.17	[7]
WIN 51711	33 Rhinoviruses	Plaque Reduction	0.004 - 6.2	[7]
WIN 54954	Coxsackievirus B2	Plaque Reduction (Vero cells)	0.197 (EC90)	[8]
WIN 54954	Coxsackievirus B2	Virus Yield Reduction (Myocardial Fibroblasts)	>99% reduction at 0.025	[8]

### **Experimental Protocols**

Plaque Reduction Assay (adapted from[7])

- Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
- Cell Line: A susceptible cell line (e.g., HeLa or Vero cells).
- Procedure:
  - Confluent monolayers of cells in culture plates are infected with a known amount of virus (e.g., 100 plaque-forming units).
  - After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the antiviral compound.
  - The plates are incubated for a period sufficient for plaques (zones of cell death) to develop.



- The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- The concentration of the compound that reduces the number of plaques by a specific percentage compared to the virus control (no compound) is determined.

#### **Experimental Workflow**

Caption: Experimental workflow for picornavirus replication and inhibition by "Win" compounds.

## Comparison Guide 4: Winrevair (sotatercept) - Activin Signaling Inhibitor

Winrevair (sotatercept) is a novel, first-in-class therapeutic for pulmonary arterial hypertension (PAH). It is a recombinant fusion protein that acts as a ligand trap for members of the TGF- $\beta$  superfamily, thereby restoring the balance between pro- and anti-proliferative signaling pathways in the pulmonary vasculature.

**Quantitative Data Comparison** 

Parameter	Placebo	Winrevair (sotatercept)	Reference
Change in Pulmonary Vascular Resistance (PVR) from baseline (dyn·s/cm5)	-16	-235	[9]
Change in 6-Minute Walk Distance from baseline (meters)	+15	+41	[9]
Reduction in risk of clinical worsening events	-	84% reduction	[9]

Data from the STELLAR Phase 3 Trial.



### **Experimental Protocols**

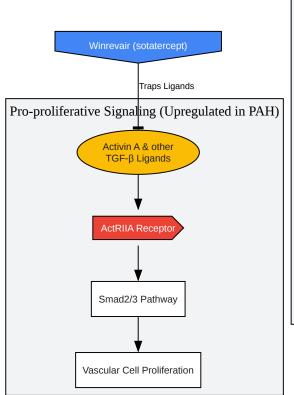
Phase 3 Clinical Trial Design (STELLAR Trial, adapted from[9])

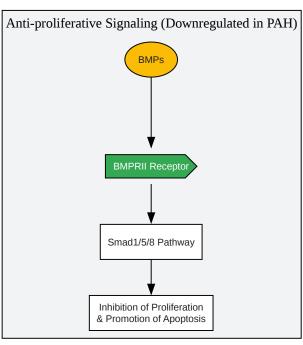
- Objective: To evaluate the efficacy and safety of sotatercept in patients with PAH.
- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: Adults with WHO Group 1 PAH on stable background therapy.
- Intervention: Patients were randomized to receive subcutaneous injections of sotatercept or placebo every 3 weeks. The starting dose was 0.3 mg/kg, with a target dose of 0.7 mg/kg.
- Primary Endpoint: Change from baseline at week 24 in the 6-minute walk distance.
- Secondary Endpoints: Change in PVR, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, time to clinical worsening, and improvement in WHO functional class.
- Data Analysis: Efficacy and safety data were analyzed to compare the sotatercept and placebo groups.

### **Signaling Pathway**



#### Sotatercept rebalances signaling in PAH $\,$





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Caption: Mechanism of action of Winrevair (sotatercept) in PAH.

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